molecular formula C8H9ClN2O2 B6265729 2-(4-chloro-3-nitrophenyl)ethan-1-amine CAS No. 1379982-34-9

2-(4-chloro-3-nitrophenyl)ethan-1-amine

Cat. No.: B6265729
CAS No.: 1379982-34-9
M. Wt: 200.6
InChI Key:
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Description

2-(4-chloro-3-nitrophenyl)ethan-1-amine is a chemical compound . It is an aromatic compound derived from l-phenylalanine . It is used in the synthesis of biologically active molecules, including drugs, and energetic materials .


Synthesis Analysis

The synthesis of this compound has been achieved through the use of metabolic engineering and synthetic biology . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . To prevent the preferable conversion of cinnamaldehyde to cinnamyl alcohol in wild-type Escherichia coli, the E. coli MG1655 strain with reduced aromatic aldehyde reduction (RARE) in which six aldehyde ketone reductase and alcohol dehydrogenase genes have been knocked out was employed .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2 . The InChI code is 1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H .


Chemical Reactions Analysis

The reaction system of this compound is similar to that of other simple color assays, such as 2-(4-nitrophenyl)ethan-1-amine-based and o-xylylenediamine-based high-throughput screening methods for ω-TAs .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . The melting point is 218-219 degrees Celsius .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)ethan-1-amine involves the conversion of cinnamaldehyde to cinnamylamine by the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum .

Safety and Hazards

The safety information for 2-(4-chloro-3-nitrophenyl)ethan-1-amine includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 .

Future Directions

Future directions for the study of 2-(4-chloro-3-nitrophenyl)ethan-1-amine include the design and modification of the transaminase Cv-ωTA to improve the yield of cinnamylamine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chloro-3-nitrophenyl)ethan-1-amine involves the reduction of 4-chloro-3-nitroacetophenone to 2-(4-chloro-3-nitrophenyl)ethan-1-ol, followed by the conversion of the alcohol to the amine using reductive amination.", "Starting Materials": [ "4-chloro-3-nitroacetophenone", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol", "Ammonium chloride (NH4Cl)", "Sodium cyanoborohydride (NaBH3CN)" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitroacetophenone to 2-(4-chloro-3-nitrophenyl)ethan-1-ol using NaBH4 in ethanol", "Step 2: Oxidation of the alcohol to the aldehyde using HCl and NaOH", "Step 3: Reductive amination of the aldehyde with ethan-1-amine and NaBH3CN in the presence of NH4Cl to yield 2-(4-chloro-3-nitrophenyl)ethan-1-amine" ] }

CAS No.

1379982-34-9

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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